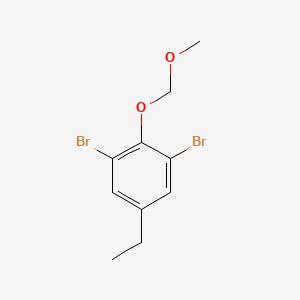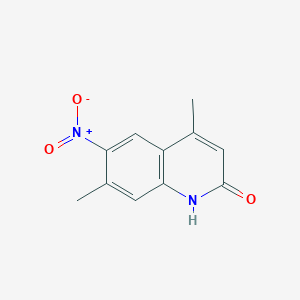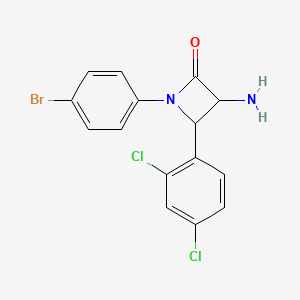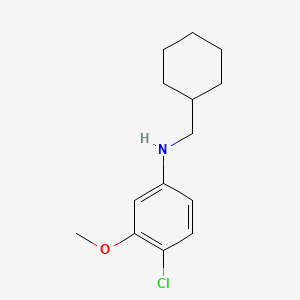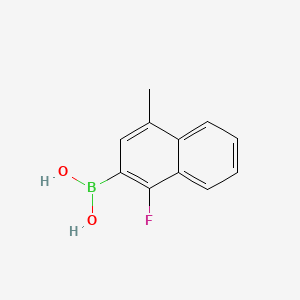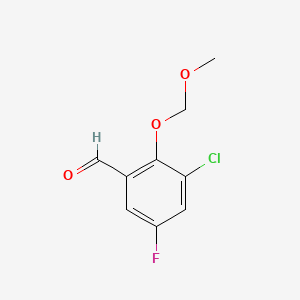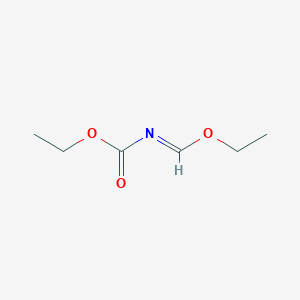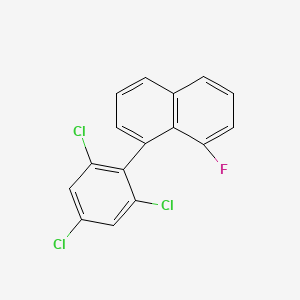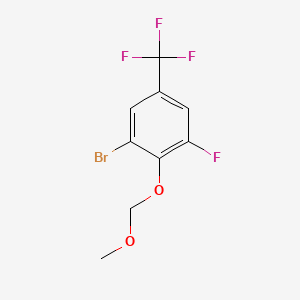
1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a methoxymethoxy substituent. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), or chlorine (Cl2) in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as azides, ethers, or thioethers.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application and target. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and selectivity towards specific targets, resulting in desired biological effects.
Comparación Con Compuestos Similares
1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxymethoxy group.
1-Bromo-3-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxymethoxy group.
1-Bromo-3-fluoro-2-(3-methoxypropoxy)benzene: Similar structure but with a 3-methoxypropoxy group instead of a methoxymethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H7BrF4O2 |
|---|---|
Peso molecular |
303.05 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
Clave InChI |
MYOXASYDXVOFPA-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1Br)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

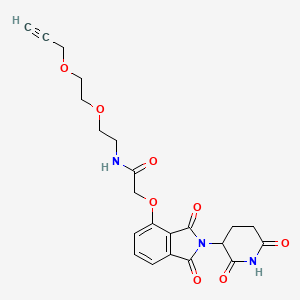
![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
